Edpetiline

Overview

Description

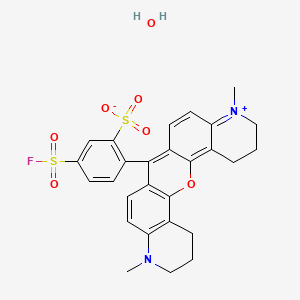

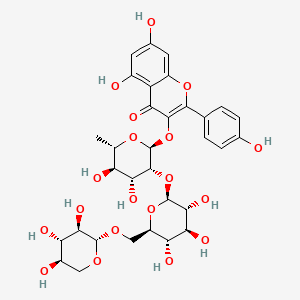

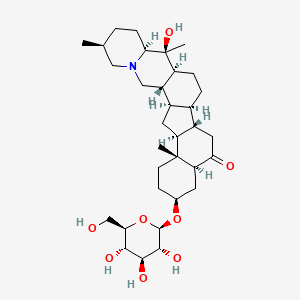

Edpetiline is a principal alkaloid derived from the plant species Fritillaria cirrhosa and Fritillaria thunbergii, which belong to the Liliaceae family . This compound is known for its significant anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edpetiline can be synthesized through the hydrolysis of its precursor compounds. The primary synthetic route involves the hydrolysis of this compound to yield D-glucose and imperialine . The reaction conditions typically include the use of methanol as a solvent and a temperature range of 272-276°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the dry bulbs of Fritillaria species. The extraction process includes the use of solvents such as methanol and ethanol, followed by purification steps like crystallization and chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Edpetiline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically use halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as edpetilidine and edpetilidinine .

Scientific Research Applications

Edpetiline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

Mechanism of Action

Edpetiline exerts its effects primarily through the inhibition of proinflammatory cytokines and oxidative stress mediators. It significantly inhibits the content and mRNA expression levels of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in lipopolysaccharide-induced macrophages . Additionally, this compound downregulates the expression of inflammatory mediators like inducible nitric oxide synthase and cyclooxygenase-2 . The compound also inhibits the phosphorylation of IκB and the nuclear transcription of nuclear transcription factor-κB p65, as well as the phosphorylation of p38 and ERK in the mitogen-activated protein kinase signaling pathway .

Comparison with Similar Compounds

Edpetiline is unique among its similar compounds due to its potent anti-inflammatory and antioxidant properties. Similar compounds include:

Imperialine: Another alkaloid from Fritillaria species with similar anti-inflammatory effects.

Eduardine: Known for its anti-inflammatory and analgesic properties.

Edpetilidine and Edpetilidinine: Derivatives of this compound with comparable pharmacological effects.

These compounds share similar chemical structures and pharmacological activities but differ in their potency and specific applications.

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-RRIRULBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32685-93-1 | |

| Record name | Edpetiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDPETILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?

A1: this compound appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. This compound also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.

Q2: What are the effects of this compound on pro-inflammatory and anti-inflammatory cytokines?

A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that this compound significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, this compound simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.

Q3: Besides cytokines, what other inflammatory mediators are affected by this compound?

A3: this compound demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to this compound's overall anti-inflammatory profile.

Q4: What is the source of this compound, and are there other alkaloids present in this source?

A4: this compound is an alkaloid found in Petilium eduardi []. While the specific structure of this compound has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)